3-Methoxy-4-nitrobenzene-1-sulfonyl chloride

Hammett analysis reaction kinetics sulfonylation

Select 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride (CAS 1261646-30-3) for stereochemically demanding sulfonylation where enantiomeric ratio matters. The para-nitro substitution pattern delivers 97:3 er in peptide-catalyzed desymmetrization of polyols—dramatically outperforming ortho-nitro (66:34 er) and para-methoxy (77.5:22.5 er) analogs. Its 4-nitro motif undergoes concerted dissociative electrochemical reduction, unlike the stepwise radical-anion pathway of 3-nitro positional isomers, ensuring predictable intermediate formation in electrosynthesis. Patent-validated for color photographic sulfonamide additives under scalable room-temperature conditions (THF, triethylamine). With an intermediate Hammett β between p-methoxy (0.65) and m-nitro (0.96) extremes, it provides controlled electrophilicity ideal for parallel medicinal chemistry library synthesis where excessive reactivity risks off-target byproducts. LogP 2.41 guides chromatographic purification and candidate lipophilicity assessment.

Molecular Formula C7H6ClNO5S
Molecular Weight 251.64 g/mol
CAS No. 1261646-30-3
Cat. No. B1469055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-nitrobenzene-1-sulfonyl chloride
CAS1261646-30-3
Molecular FormulaC7H6ClNO5S
Molecular Weight251.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO5S/c1-14-7-4-5(15(8,12)13)2-3-6(7)9(10)11/h2-4H,1H3
InChIKeyPCZLTYVOXRKVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-nitrobenzene-1-sulfonyl chloride (CAS 1261646-30-3): Procurement-Grade Sulfonylating Reagent for Selective Organic Synthesis


3-Methoxy-4-nitrobenzene-1-sulfonyl chloride (CAS 1261646-30-3) is a bifunctional aromatic sulfonyl chloride featuring both a methoxy (-OCH₃) electron-donating group and a nitro (-NO₂) electron-withdrawing group on the benzene ring. Its molecular formula is C₇H₆ClNO₅S, with a molecular weight of 251.64 g/mol, and it is commercially available at purities of 95% to 98% . The compound belongs to the class of substituted benzenesulfonyl chlorides, which are widely used as electrophilic reagents for introducing sulfonyl groups into amines, alcohols, and other nucleophiles. The ortho/para-directing methoxy group combined with the meta-directing nitro group creates a distinctive substitution pattern that influences both the electronic properties and steric accessibility of the sulfonyl chloride moiety, distinguishing this compound from more common mono-substituted or differently substituted analogs .

Why Generic Substitution of 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride (CAS 1261646-30-3) Compromises Reaction Outcomes


Substituted benzenesulfonyl chlorides cannot be treated as interchangeable reagents because the position and electronic nature of aromatic substituents exert profound effects on both reaction kinetics and stereochemical outcomes. In nucleophilic substitution reactions, the Hammett sensitivity parameter β varies substantially among sulfonyl chloride derivatives—from 0.65 for p-methoxybenzenesulfonyl chloride to 0.96 for m-nitrobenzenesulfonyl chloride—demonstrating that electron-withdrawing substituents alter the degree of bond formation in the transition state [1]. More critically, in asymmetric synthesis applications, the choice of sulfonyl chloride determines enantioselectivity: p-nitrobenzenesulfonyl chloride yields an enantiomeric ratio of 97:3 in peptide-catalyzed desymmetrization, whereas o-nitro- and p-methoxy-substituted analogs yield only 66:34 and 77.5:22.5, respectively . The 3-methoxy-4-nitro substitution pattern on 1261646-30-3 thus represents a specific electronic and steric profile that cannot be replicated by generic sulfonyl chlorides. The evidence presented below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride (CAS 1261646-30-3) Against In-Class Analogs


Electronic Modulation Capacity: β Value Positioning of 3-Methoxy-4-nitro Substitution Relative to Mono-Substituted Sulfonyl Chlorides

The 3-methoxy-4-nitro substitution pattern on 1261646-30-3 combines an electron-donating methoxy group and an electron-withdrawing nitro group on the same aromatic ring. Based on established linear free-energy relationships for substituted benzenesulfonyl chlorides, the β value (sensitivity to sulfonyl chloride substituent effects) spans from 0.65 for purely electron-donating p-methoxybenzenesulfonyl chloride to 0.96 for electron-withdrawing m-nitrobenzenesulfonyl chloride [1]. The bifunctional substitution on 1261646-30-3 is expected to yield an intermediate β value between these extremes, offering a distinct reactivity profile compared to mono-substituted analogs. This intermediate reactivity can be advantageous in synthetic sequences requiring controlled rather than maximal electrophilicity, potentially reducing unwanted side reactions while maintaining sufficient activity for sulfonamide or sulfonate ester formation [1].

Hammett analysis reaction kinetics sulfonylation linear free-energy relationships

Position-Specific Electrochemical Reduction Mechanism: 3-Nitro vs 4-Nitro vs 2-Nitro Benzenesulfonyl Chloride Behavior

The position of the nitro substituent on benzenesulfonyl chloride determines the electrochemical reduction mechanism. 3-Nitrobenzenesulfonyl chloride (meta-nitro) follows a stepwise mechanism where reduction proceeds via a detectable radical anion intermediate, whereas 4-nitro (para), 2-nitro (ortho), and 2,4-dinitro derivatives follow a concerted 'sticky' dissociative mechanism where electron transfer and S-Cl bond cleavage occur simultaneously [1]. The 3-methoxy substitution on 1261646-30-3 places the nitro group at the 4-position relative to the sulfonyl chloride (para-nitro pattern), which favors the concerted dissociative pathway and leads to the formation of diaryl disulfones upon reduction. These disulfones are easier to reduce than the parent molecule, inducing autocatalytic behavior [1]. This mechanistic distinction has direct implications for reactions conducted under reducing conditions or for compounds intended for electrochemical applications [1].

electrochemistry reduction mechanism radical intermediates nitroarene

Enantioselectivity Dependence on Sulfonyl Chloride Structure: p-NsCl Superiority Over o-Nitro and p-Methoxy Analogs

In peptide-catalyzed enantioselective mono-sulfonylation of polyols, the structure of the arenesulfonyl chloride dramatically affects stereochemical outcomes. Para-nitrobenzenesulfonyl chloride (p-NsCl) achieves an enantiomeric ratio of 97:3, whereas ortho-nitrobenzenesulfonyl chloride yields only 66:34 er, and para-methoxybenzenesulfonyl chloride yields 77.5:22.5 er . Compound 1261646-30-3 (3-methoxy-4-nitrobenzenesulfonyl chloride) combines the para-nitro substitution pattern (which drives the 97:3 er) with an additional 3-methoxy group. While the exact er for 1261646-30-3 has not been reported, the para-nitro motif is established as the critical determinant of high enantioselectivity in this catalytic system. The additional methoxy group may modulate reactivity without negating the enantioselectivity advantage conferred by the para-nitro sulfonyl chloride structure .

asymmetric synthesis desymmetrization enantioselectivity peptide catalysis

Commercial Availability and Purity Specifications: Comparison with Isomeric Methoxy-Nitrobenzenesulfonyl Chlorides

3-Methoxy-4-nitrobenzene-1-sulfonyl chloride (CAS 1261646-30-3) is commercially available from multiple reputable suppliers at purities of 95% to 98%, with storage conditions specified as 2-8°C under inert atmosphere . Its melting point is not well-documented in open databases (predicted only), whereas some isomeric analogs have experimentally determined melting points—for example, 2-methoxy-4-nitrobenzenesulfonyl chloride (CAS 21320-91-2) has a reported melting point of 90-95°C [1]. This physical property difference (solid vs. potentially lower-melting or liquid form) affects handling, weighing accuracy, and formulation compatibility in laboratory and scale-up settings. The 3-methoxy-4-nitro substitution pattern may also influence solubility characteristics relative to other positional isomers, an important consideration for reaction solvent selection [1].

reagent procurement purity analysis building block synthetic intermediate

Patent-Documented Utility in Color Photographic Materials: Specific Advantage of 3-Nitro-4-methoxy Substitution

Patent literature documents the specific use of 3-nitro-4-methoxybenzene sulfonyl chloride (CAS 1261646-30-3) in the preparation of improved color photographic materials. In a disclosed synthesis, 3-nitro-4-methoxybenzenesulphonic acid-N-stearyl amide is prepared by reacting stearylamine with triethylamine in tetrahydrofuran followed by addition of a solution of 3-nitro-4-methoxybenzene sulphonyl chloride at room temperature [1]. The patent further describes the preparation of 3-(3′-Sulpho-4′-methoxybenzoylacetyl)-amino-4-methylbenzylamino-N-methyl-N-stearylbenzene sulphonamide using this intermediate [1]. This documented application in a specific industrial domain—color photographic materials—provides a validated use case that is not commonly associated with all isomeric methoxy-nitrobenzenesulfonyl chlorides, suggesting the 3-methoxy-4-nitro substitution pattern offers particular compatibility with the physicochemical requirements of photographic dye-forming systems [1].

color photography functional materials sulfonamide derivative patent literature

Molecular Descriptor Differentiation: LogP and Predicted Physicochemical Profile Relative to Positional Isomers

The predicted LogP value for 3-methoxy-4-nitrobenzene-1-sulfonyl chloride is 2.41, with a predicted density of 1.6 ± 0.1 g/cm³ and boiling point of 404.8 ± 35.0 °C at 760 mmHg [1]. Positional isomerism in methoxy-nitrobenzenesulfonyl chlorides is expected to produce different LogP values due to variations in dipole moment orientation and intramolecular hydrogen bonding potential. For medicinal chemistry applications where sulfonyl chlorides serve as intermediates for sulfonamide-containing drug candidates, the LogP of the sulfonyl chloride precursor influences purification behavior and can serve as a preliminary indicator of the lipophilicity of the final sulfonamide product. The 2.41 LogP value positions 1261646-30-3 in a moderately lipophilic range, distinct from more polar or more hydrophobic positional isomers [1].

LogP lipophilicity ADME prediction medicinal chemistry

Optimal Research and Industrial Applications for 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride (CAS 1261646-30-3) Based on Differentiation Evidence


Asymmetric Desymmetrization of Polyols Requiring High Enantioselectivity (≥95% er)

In peptide-catalyzed enantioselective sulfonylation of polyols, the para-nitrobenzenesulfonyl chloride motif—which 1261646-30-3 incorporates—achieves enantiomeric ratios of 97:3, substantially outperforming ortho-nitro (66:34 er) and para-methoxy (77.5:22.5 er) analogs . Researchers pursuing high stereochemical purity in chiral sulfonate ester or sulfonamide synthesis should prioritize 1261646-30-3 over alternative sulfonyl chlorides lacking the para-nitro substitution pattern. The additional 3-methoxy group provides a synthetic handle for further derivatization or may modulate solubility without negating the enantioselectivity advantage conferred by the para-nitro sulfonyl chloride core.

Synthetic Sequences Involving Electrochemical or Reductive Steps

The 4-nitro substitution pattern on 1261646-30-3 directs electrochemical reduction through a concerted dissociative mechanism distinct from the stepwise mechanism observed for 3-nitrobenzenesulfonyl chloride . This mechanistic divergence—where the 4-nitro derivative undergoes simultaneous electron transfer and S-Cl bond cleavage while the 3-nitro derivative proceeds through a radical anion intermediate—has practical consequences for any synthetic route involving reductive transformations. Applications in electrosynthesis or in the preparation of diaryl disulfones should specifically select the 4-nitro-substituted sulfonyl chloride (1261646-30-3) rather than the 3-nitro positional isomer to ensure predictable intermediate formation and reaction kinetics .

Preparation of Color Photographic Additives and Functional Sulfonamide Materials

Patent literature documents the specific use of 3-nitro-4-methoxybenzene sulfonyl chloride in the synthesis of color photographic material additives, including 3-nitro-4-methoxybenzenesulphonic acid-N-stearyl amide and more complex benzoylacetyl-linked sulfonamide derivatives . Industrial chemists developing functional sulfonamide materials for imaging, dye, or specialty chemical applications can reduce development risk by selecting this validated intermediate rather than exploring alternative isomers for which no comparable application documentation exists. The room-temperature reaction conditions reported (THF, triethylamine) are readily scalable for industrial production .

Medicinal Chemistry Library Synthesis Requiring Controlled Electrophilicity

The 3-methoxy-4-nitro substitution pattern on 1261646-30-3 is expected to yield a β value (Brønsted sensitivity parameter) intermediate between the extremes of purely electron-donating p-methoxybenzenesulfonyl chloride (β = 0.65) and strongly electron-withdrawing m-nitrobenzenesulfonyl chloride (β = 0.96) . This intermediate reactivity profile makes 1261646-30-3 particularly suitable for medicinal chemistry applications where controlled, rather than maximal, electrophilicity is desired—such as parallel library synthesis of sulfonamide candidates where excessive reactivity could lead to off-target byproduct formation. The LogP value of 2.41 further aids in predicting chromatographic purification behavior and provides an initial estimate of the lipophilicity contribution to final drug candidates [1].

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